9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid

Catalog No.
S14825016
CAS No.
455944-24-8
M.F
C25H20N2O6S2
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic ...

CAS Number

455944-24-8

Product Name

9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid

IUPAC Name

9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid

Molecular Formula

C25H20N2O6S2

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C25H20N2O6S2/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(34(28,29)30)9-11-21(23)22-12-10-20(14-24(22)25)35(31,32)33/h1-14H,26-27H2,(H,28,29,30)(H,31,32,33)

InChI Key

IVHGILMSRDDHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)S(=O)(=O)O)C4=C2C=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)N)N

9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid is an organic compound characterized by its complex molecular structure, which includes a fluorene backbone substituted with two aminophenyl groups and sulfonic acid functionalities. Its molecular formula is C25H20N2O6S, and it has a molecular weight of 484.50 g/mol. The presence of sulfonic acid groups enhances its solubility in water and makes it a valuable candidate for various applications in materials science and biochemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonic acid groups can donate protons, making the compound useful in acid-base chemistry.
  • Coupling Reactions: The structure allows for coupling with other aromatic compounds, which is useful in synthesizing more complex molecules.

Research indicates that 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid exhibits notable biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it may have antimicrobial properties, making it a candidate for pharmaceutical applications.
  • Cell Proliferation Modulation: It has been observed to influence cell proliferation in certain contexts, indicating potential use in cancer research .

Several methods have been developed for synthesizing 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid:

  • Nitration and Reduction: Starting from fluorene derivatives, nitration followed by reduction can yield the desired aminophenyl groups.
  • Sulfonation: The introduction of sulfonic acid groups can be achieved through electrophilic aromatic substitution using sulfuric acid or chlorosulfonic acid on the fluorene backbone.
  • Coupling Reactions: Utilizing coupling reactions between suitable precursors can also yield this compound effectively .

The unique properties of 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid allow it to be utilized in various fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Dyes and Pigments: The compound's vibrant color properties make it suitable for use in dyes and pigments.
  • Biological Research: Its biological activity positions it as a candidate for further research in drug development and therapeutic applications .

Studies on the interactions of 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid with other biological molecules have revealed:

  • Protein Binding: The compound can bind to certain proteins, affecting their function and stability.
  • Cellular Uptake Mechanisms: Investigations into its cellular uptake mechanisms indicate potential pathways that could be exploited for drug delivery systems.

Several compounds share structural similarities with 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid. These include:

Compound NameStructureUnique Features
4-Aminobenzenesulfonic AcidC6H7N1O3SSimpler structure; used as a dye intermediate
4,4'-DiaminodiphenylsulfoneC12H14N2O2SKnown for its application in pharmaceuticals
1-Naphthalenesulfonic AcidC10H9O3SUsed extensively as a dye; simpler aromatic structure

Uniqueness of 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic Acid

The uniqueness of this compound lies in its dual aminophenyl substitution on the fluorene backbone combined with sulfonic acid groups. This configuration enhances both solubility and reactivity compared to simpler analogs. Additionally, its specific biological activities and potential applications in advanced materials set it apart from similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

508.07627871 g/mol

Monoisotopic Mass

508.07627871 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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